1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps. One common method includes the reaction of 1,4-dimethoxynaphthalene with benzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-(1,4-dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide: This compound shares the benzo[d][1,3]dioxole moiety but has different substituents and a more complex structure.
Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate: Similar in structure but with a propanoate group instead of a hydroxyl group.
Uniqueness
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
138793-31-4 |
---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6-(1,4-dimethoxynaphthalen-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H16O5/c1-21-16-8-14(19(22-2)12-6-4-3-5-11(12)16)13-7-17-18(9-15(13)20)24-10-23-17/h3-9,20H,10H2,1-2H3 |
InChI Key |
IMWGHLQCWGZEFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C3=CC4=C(C=C3O)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.